molecular formula C7H10BNO2 B3162302 (3-(Methylamino)phenyl)boronic acid CAS No. 877064-60-3

(3-(Methylamino)phenyl)boronic acid

Cat. No.: B3162302
CAS No.: 877064-60-3
M. Wt: 150.97 g/mol
InChI Key: JDTIGLTXSGPNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Methylamino)phenyl)boronic acid is a boronic acid derivative featuring a methylamino (-NHCH₃) substituent at the meta position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in sensors, drug delivery, and enzyme inhibition . The methylamino group introduces both electron-donating and hydrogen-bonding capabilities, which can modulate reactivity, solubility, and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methylamino)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with trimethyl borate in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed borylation process, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-(Methylamino)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-(Methylamino)phenyl)boronic acid primarily involves its ability to form stable carbon-boron bonds, which are crucial in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Substituent Effects on Binding and Reactivity

The substituent on the phenyl ring critically influences boronic acid properties. Key comparisons include:

Compound Substituent Key Property/Activity Reference
Phenyl boronic acid (PBA) -H K₁shift = 2357 M⁻¹ (ARS binding)
3-Aminophenyl boronic acid (APBA) -NH₂ Lower ARS binding vs. PBA
(3-(Methylamino)phenyl)boronic acid -NHCH₃ Enhanced H-bonding vs. PBA/APBA (predicted)
(3-(Methylcarbamoyl)phenyl)boronic acid -NHCOCH₃ Similarity score = 0.97 (structural analog)
(3-(Morpholine-4-carbonyl)phenyl)boronic acid -CO-morpholine Increased solubility/polarity
  • Amino vs. Carbamoyl Groups: The methylamino group in this compound provides stronger electron-donating effects compared to the carbamoyl group in (3-(Methylcarbamoyl)phenyl)boronic acid. This may enhance nucleophilic reactivity in Suzuki-Miyaura couplings .
  • Binding to Diols: PBA exhibits higher binding affinity to alizarin red S (ARS) than APBA, suggesting that electron-withdrawing groups (e.g., -NH₂ in APBA) reduce boronic acid-diol interactions.

Structural Isomerism and Positional Effects

  • (4-((Methylamino)methyl)phenyl)boronic acid () positions the methylamino group on a benzyl sidechain rather than directly on the ring.
  • (3-(Aminomethyl)phenyl)boronic acid () features an aminomethyl (-CH₂NH₂) group, which offers different hydrogen-bonding geometry compared to the meta-methylamino substituent.

Electronic and Steric Considerations

  • Electron-Withdrawing vs. Donating Groups: Chloro, fluoro, or formyl substituents (e.g., in ) reduce electron density on the boronic acid, weakening diol binding but improving stability. The methylamino group’s electron-donating nature may enhance reactivity in cross-coupling reactions .
  • The compact methylamino group in this compound minimizes this issue.

Biological Activity

(3-(Methylamino)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

  • Chemical Structure : The compound consists of a phenyl ring substituted with a methylamino group and a boronic acid functional group. Its chemical formula is C7_7H10_{10}BNO2_2.
  • Properties : It exhibits unique reactivity due to the boronic acid moiety, which allows it to interact with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules. This property facilitates interactions with enzymes and proteins, influencing their activity and stability.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including proteases and kinases. This inhibition can lead to altered metabolic pathways, which is crucial in cancer therapy and other diseases.
  • Binding Affinity : The boronic acid group can bind selectively to hydroxyl-containing biomolecules, enhancing the compound's specificity for certain targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Cell Viability Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), showing an IC50_{50} value indicative of potent cytotoxicity .
  • Mechanism : Its mechanism involves cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Inhibition of Biofilm Formation : Studies suggest that this compound can inhibit biofilm formation by pathogenic bacteria, which is critical in treating chronic infections .
  • Resistance Mechanism : As a boronic acid derivative, it may function as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant strains .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, the compound exhibits antioxidant activity:

  • Free Radical Scavenging : The ability to scavenge free radicals has been quantified using DPPH assays, showing significant antioxidant potential .

Case Studies and Research Findings

StudyFocusFindings
PMC7571202 Anticancer ActivityDemonstrated significant cytotoxic effects on MCF-7 cell lines with an IC50_{50} value indicating high potency.
MDPI Review Mechanisms of ActionDiscussed the role of boronic acids in inhibiting proteasomes, leading to growth inhibition in cancer cells.
ACS Omega Study Protein InteractionExplored the synthesis of protein conjugates with phenylboronic acids, revealing insights into binding mechanisms and potential therapeutic uses.

Q & A

Q. Basic: What are the common synthetic routes for preparing (3-(Methylamino)phenyl)boronic acid?

Methodological Answer:
The synthesis typically involves introducing the methylamino group via reductive amination or alkylation of a nitro- or amine-protected phenylboronic acid precursor. For example:

Intermediate Halogenation : Brominate 3-nitrophenylboronic acid at the desired position.

Nucleophilic Substitution : Replace the nitro group with methylamine under catalytic hydrogenation (e.g., Pd/C, H₂) .

Boronic Acid Protection : Use pinacol ester protection to prevent boronic acid degradation during reactions .
Key Reagents : Pd catalysts (e.g., Pd(PPh₃)₄), methylamine hydrochloride, and protecting groups like Boc (tert-butoxycarbonyl) .

Q. Advanced: How do electron-withdrawing/donating substituents influence the reactivity of this compound in Suzuki-Miyaura couplings?

Methodological Answer:
The methylamino group (-NHCH₃) acts as an electron-donating substituent, increasing electron density on the aromatic ring and altering boronic acid acidity. This affects:

  • Coupling Efficiency : Electron-rich arylboronic acids often require higher catalyst loading or elevated temperatures due to slower transmetallation .
  • Side Reactions : Competing protodeboronation may occur under basic conditions. Optimization involves adjusting pH (e.g., Na₂CO₃ vs. Cs₂CO₃) and solvent polarity (THF > DMF) .
    Data Table :
SubstituentpKa (Boronic Acid)Optimal pH for Coupling
-NHCH₃~8.58.0–9.0
-CF₃~7.27.5–8.5
-OCH₃~9.09.0–10.0

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹¹B NMR (δ ~30 ppm for boronic acid; δ ~18 ppm for anhydride) distinguishes between free acid and anhydride forms .
  • LC-MS/MS : Detects trace impurities (e.g., residual methylamine or halogenated byproducts) at <1 ppm levels using MRM transitions (e.g., m/z 150 → 133) .
  • FT-IR : Confirms B-O (∼1340 cm⁻¹) and N-H (∼3300 cm⁻¹) stretches .

Q. Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in IC₅₀ values often arise from:

  • Assay Conditions : Varying pH alters boronic acid’s ability to form reversible bonds with biological targets (e.g., proteases). Standardize buffer systems (e.g., PBS at pH 7.4 vs. 6.5) .
  • Solubility : Use co-solvents (e.g., DMSO ≤1%) to prevent aggregation. Validate with dynamic light scattering (DLS) .
  • Metabolite Interference : Screen for methylamine release using LC-MS/MS stability studies .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Anhydride Formation : Store under inert gas (Ar) at −20°C to minimize conversion to boroxines. Monitor via ¹H NMR (loss of -OH peaks at δ 7–8 ppm) .
  • Moisture Sensitivity : Use desiccants (e.g., silica gel) and avoid aqueous workup unless necessary .

Q. Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with diol-containing enzymes (e.g., serine proteases). The methylamino group enhances hydrogen bonding with catalytic residues .
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic attack sites on the boronic acid group .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Use fume hoods for powder handling; methylamine byproducts are respiratory irritants .
  • Waste Disposal : Quench boronic acids with excess methanol to form less reactive esters before disposal .

Q. Advanced: How does the methylamino group affect the compound’s interaction with diol-containing biomolecules?

Methodological Answer:
The -NHCH₃ group:

  • Enhances Solubility : Increases water solubility via hydrogen bonding, improving bioavailability .
  • Modulates Binding : Forms a trigonal planar complex with vicinal diols (e.g., sialic acid residues), as shown by isothermal titration calorimetry (ITC) .

Q. Basic: What are the typical applications of this compound in medicinal chemistry?

Methodological Answer:

  • Protease Inhibition : Acts as a transition-state analog in inhibitors of thrombin or β-lactamases .
  • Anticancer Agents : Serves as a warhead in prodrugs targeting tumor-associated enzymes (e.g., cathepsins) .

Q. Advanced: What strategies optimize yield in large-scale Suzuki-Miyaura reactions using this compound?

Methodological Answer:

  • Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in aryl chloride couplings (yield ↑ 15–20%) .
  • Microwave Assistance : Reduces reaction time from 24h to 1h (80°C, 150 W) with comparable yields .

Q. Basic: How is anhydride content quantified in commercial samples?

Methodological Answer:

  • Titration : Use NaOH (0.1 M) to titrate free -B(OH)₂ groups; anhydrides require acid hydrolysis first .
  • ¹¹B NMR : Compare integration of boronic acid (δ ~30 ppm) and anhydride (δ ~18 ppm) peaks .

Q. Advanced: What mechanistic insights explain pH-dependent protodeboronation in this compound?

Methodological Answer:
At pH > 9:

  • Base-Induced Degradation : OH⁻ abstracts a proton from -B(OH)₂, forming a boronate ion prone to cleavage.
  • Stabilization : Add chelating agents (e.g., ethylene glycol) to reduce decomposition rates .

Properties

IUPAC Name

(3-amino-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTIGLTXSGPNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)N)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725980
Record name (3-Amino-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877064-60-3
Record name (3-Amino-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

166 mL (0.242 mol, 1.2 eq) of 1.6 M methyllithium in diethyl ether are added to a solution cooled to −70° C. of 37.6 g (0.202 mol, 1 eq) of 3-bromo-N-methylaniline (prepared in Example 7c) in 300 ml of tetrahydrofuran. The reaction medium is stirred at −70° C. for one hour and 306 mL (0.444 mol, 2.2 eq) of 1.5 M tert-butyllithium in diethyl ether are then added. The reaction medium is stirred at −70° C. for 45 minutes and 103.5 mL (0.808 mol, 4 eq) of trimethyl borate are then added. The reaction medium is stirred at room temperature for one hour and then hydrolyzed by addition of ice, acidified with 1 L of 2N hydrochloric acid and extracted with ethyl acetate. The organic phases are combined, washed with water and dried over magnesium sulfate. The solvent is evaporated off and 4.2 g (14%) of 3-(methylamino)phenylboronic acid are obtained. The aqueous phase is basified and extracted with ethyl acetate. The organic phases are combined, washed with water and dried over magnesium sulfate. The solvent is evaporated off and the residue is chromatographed on silica gel (8/2 heptane/ethyl acetate). 3.4 g (11%) of 3-(methylamino)phenylboronic acid are obtained.
Quantity
166 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
306 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
103.5 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Name
3-(methylamino)phenylboronic acid
Yield
14%

Synthesis routes and methods II

Procedure details

37.6 g (202 mmol, 1 eq) of (3-bromophenyl)methylamine (obtained as in 1c) are dissolved in 300 ml of tetrahydrofuran. The reaction mixture is cooled to −70° C., and 166 mL (242 mmol, 1.2 eq) of 1.5 M methyllithium are then added slowly while maintaining the temperature at −70° C. The reaction mixture is stirred for 1 hour at −70° C. 306 mL (444 mmol, 2.2 eq) of 1.46 M tert-butyllithium are added while maintaining the temperature at −70° C. The reaction mixture is stirred for 45 minutes at −70° C. 103.5 mL (808 mmol, 4 eq) of trimethyl borate are added at −65° C., and the reaction mixture is then warmed to room temperature. The reaction is stopped by addition of 1 L of 1N hydrochloric acid. The pH is adjusted to 5 and the reaction medium is then extracted with n-butanol. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then chromatographed on silica gel (70/30 heptane/ethyl acetate). 11.3 g of N-methyl-3-aminophenylboronic acid are obtained. Yield=40%
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
166 mL
Type
reactant
Reaction Step Two
Quantity
306 mL
Type
reactant
Reaction Step Three
Quantity
103.5 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Name
N-methyl-3-aminophenylboronic acid
Yield
40%

Synthesis routes and methods III

Procedure details

161 mL (242 mmol) of 1.5M methyllithium in diethyl ether are added dropwise to a solution precooled to −78° C. of 37.6 g (202 mmol) of (3-bromophenyl)methylamine (prepared according to Example 24f) in 300 mL of tetrahydrofuran. After stirring for 1 hour at −78° C., 261 mL (444 mmol) of a 1.7M solution of tert-butyllithium in pentane are added dropwise and the medium is again stirred at −78° C. for 1 hour. At −65° C., 103.5 mL (808 mmol) of trimethyl borate are added dropwise and the reaction medium is then stirred, while allowing the temperature to rise to room temperature over 1 hour. After addition of ice, the reaction medium is extracted with a 1/1 heptane/ethyl acetate mixture and then with 1-butanol. The organic phases are combined, washed with water, dried over magnesium sulfate, filtered and evaporated; 11 g (40%) of 3-methylaminophenylboronic acid are obtained.
Quantity
161 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
103.5 mL
Type
reactant
Reaction Step Four
Name
3-methylaminophenylboronic acid
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-(Methylamino)phenyl)boronic acid
(3-(Methylamino)phenyl)boronic acid
(3-(Methylamino)phenyl)boronic acid
(3-(Methylamino)phenyl)boronic acid
(3-(Methylamino)phenyl)boronic acid
(3-(Methylamino)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.